trans-Aconitic Acid Trimethyl Ester

Overview

Description

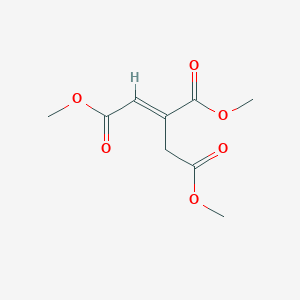

trans-Aconitic Acid Trimethyl Ester: is an organic compound derived from aconitic acid, which is a tricarboxylic acid. This ester is formed by the esterification of aconitic acid with methanol. It is a colorless to pale yellow liquid with a characteristic odor. The compound is known for its applications in various chemical and industrial processes.

Biochemical Analysis

Cellular Effects

The cellular effects of Trans-Aconitic Acid Trimethyl Ester are currently unknown. Trans-aconitic acid, the parent compound, has been reported to have various effects on cells. For instance, it has been shown to induce alterations in Arabidopsis thaliana roots when applied exogenously . It’s plausible that this compound could have similar or different effects, depending on its interactions with cellular components.

Molecular Mechanism

One study has reported a method for its synthesis, which involves the catalytic trimerization of carbomethoxycarbene . This suggests that the compound could potentially interact with other molecules in a similar manner, leading to changes in gene expression, enzyme activity, or other biochemical processes.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The stability of the compound could be inferred from its synthesis, which involves stable intermediates .

Metabolic Pathways

Trans-aconitic acid, the parent compound, is known to be an intermediate in the tricarboxylic acid cycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Aconitic Acid Trimethyl Ester can be achieved through a one-step method involving the catalytic trimerization of carbomethoxycarbene generated from methyl diazoacetate. This reaction is catalyzed by copper acetylacetonate (Cu(acac)2) and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of aconitic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Aconitic Acid Trimethyl Ester can undergo oxidation reactions to form various oxidation products.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions where one or more of its ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry: trans-Aconitic Acid Trimethyl Ester is used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce biodegradable polymers .

Biology: In biological research, the compound is used to study metabolic pathways and enzyme activities. It serves as a model compound for studying ester hydrolysis and other biochemical reactions .

Medicine: It is also being investigated for its anti-inflammatory and anti-cancer properties .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics. It is also employed as a cross-linking agent in the manufacture of resins and coatings .

Mechanism of Action

The mechanism of action of trans-Aconitic Acid Trimethyl Ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release aconitic acid, which then participates in the tricarboxylic acid cycle. This cycle is crucial for energy production in cells. The compound’s ability to form biodegradable polymers also makes it useful in drug delivery systems, where it can release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Cis-Aconitic Acid Trimethyl Ester: Similar in structure but differs in the spatial arrangement of its functional groups.

Itaconic Acid Trimethyl Ester: Another tricarboxylic acid ester with similar applications in polymerization reactions.

Fumaric Acid Dimethyl Ester: Used in similar applications but differs in its chemical structure and reactivity.

Uniqueness: trans-Aconitic Acid Trimethyl Ester is unique due to its specific spatial arrangement, which imparts distinct chemical and physical properties. Its ability to form biodegradable polymers and its role in biological systems make it a valuable compound in various fields of research and industry .

Biological Activity

trans-Aconitic Acid Trimethyl Ester (TAME), a derivative of aconitic acid, has garnered attention due to its potential biological activities and applications in various fields, including medicine, agriculture, and materials science. This article reviews the biological activity of TAME, focusing on its roles as an intermediate in metabolic pathways, its pharmacological properties, and its applications in tissue engineering and drug delivery.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three esterified carboxylic acid groups. This structure enhances its reactivity and solubility, making it suitable for various biological applications.

Biological Roles of Aconitic Acid Derivatives

Aconitic acid and its derivatives play significant roles in biological systems. TAME is involved in several metabolic processes:

- Tricarboxylic Acid Cycle (TCA) : Aconitic acid acts as an intermediate in the TCA cycle, which is crucial for energy production in aerobic organisms. It contributes to cellular respiration by facilitating the conversion of carbohydrates into energy.

- Plant Defense Mechanisms : Aconitic acid derivatives exhibit antifungal properties and act as phytoalexins, providing plants with a defense mechanism against pathogens. TAME has been noted for its role in enhancing plant resistance to pests like Nilaparvata lugens .

Pharmacological Activities

Research has identified several pharmacological activities associated with TAME:

- Anti-inflammatory Activity : TAME has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNF-α from monocytes, suggesting its utility in managing inflammatory conditions .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress within biological systems. This activity has been assessed using methods such as the DPPH assay .

- Antimicrobial Properties : TAME demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent makes it a candidate for developing new therapeutic agents .

Applications in Tissue Engineering

TAME's chemical properties allow it to be utilized in tissue engineering:

- Polymer Production : TAME can be polymerized to produce biocompatible scaffolds for tissue engineering applications. These scaffolds mimic the extracellular matrix and support cell growth and tissue regeneration .

- Drug Delivery Systems : The compound can enhance the solubility and bioavailability of therapeutic agents when used to modify drug delivery systems. For example, TAME-modified chitosan microparticles have been developed to improve lung delivery of drugs like salmeterol and fluticasone .

Case Studies

Several studies have investigated the biological effects of TAME:

- Study on Antifungal Activity :

- Inhibition of Inflammatory Response :

- Tissue Engineering Applications :

Summary Table: Biological Activities of this compound

Properties

IUPAC Name |

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIBGWGBBQGPZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346359 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-99-2 | |

| Record name | Trimethyl (E)-Aconitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.